2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid
Description
2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid (CAS: 1351399-14-8) is a halogenated phenylacetic acid derivative characterized by a bromo and fluoro substituent on the phenoxy ring. Its molecular formula is C₁₄H₁₀BrFO₃, with a molecular weight of 325.19 g/mol (calculated based on substituents). The compound is structurally defined by a central phenylacetic acid core substituted with a 2-bromo-4-fluorophenoxy group. It has been marketed as a discontinued specialty chemical, likely due to challenges in synthesis or stability .
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-11-8-10(16)6-7-12(11)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIOMWCKQMZSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid typically involves the reaction of 2-bromo-4-fluorophenol with phenylacetic acid derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenoxy derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between 2-(2-bromo-4-fluorophenoxy)-2-phenylacetic acid and analogous compounds:
Key Observations:
- Hydrogen Bonding : Unlike the sulfonamide derivative (), the target compound lacks N–H bonds, reducing its capacity for hydrogen bonding. This may limit its solubility in polar solvents compared to sulfonamide analogues.
- Molecular Weight and Complexity : The acetamido derivative () has a higher molecular weight (348.20 g/mol) due to the additional acetamido group, which may influence pharmacokinetic properties.
Biological Activity
Overview
2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by the presence of bromine and fluorine substituents on the phenoxy group, may influence its interaction with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H14BrF O3
- CAS Number : 938299-37-7
- Molecular Weight : 343.18 g/mol
The compound's structure consists of a phenylacetic acid moiety linked to a 2-bromo-4-fluorophenoxy group, which is expected to enhance its lipophilicity and facilitate membrane permeability.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating metabolic pathways associated with inflammation and cancer progression.
- Receptor Interaction : It may bind to various receptors involved in inflammatory responses and cellular signaling, influencing cellular behavior.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly affecting bacterial cell wall synthesis or function.
Anti-inflammatory Effects
In animal models, phenylacetic acid derivatives have demonstrated the ability to modulate inflammatory responses. For instance, a study indicated that compounds with similar structures reduced eosinophil infiltration in lung tissues of asthma models, suggesting potential therapeutic applications in respiratory conditions .
Anticancer Activity
Preliminary investigations into the anticancer properties of phenylacetic acid derivatives have shown promise. For example, studies have reported that certain derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 5.10 |
| Compound E | HepG2 | 6.19 |
These findings indicate that this compound may possess similar anticancer properties warranting further investigation.
Case Studies
- Inflammatory Disease Model : In a study involving DP "7" mice, treatment with phenylacetic acid derivatives resulted in reduced airway hyperreactivity and lower levels of Th2 cytokines in bronchoalveolar lavage fluid, indicating potential applications for asthma treatment .
- Cancer Cell Proliferation : A series of phenylacetic acid derivatives were evaluated for their effects on cancer cell lines. Compounds showed significant inhibition of cell growth, suggesting a need for further exploration into their mechanisms and efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
